Histidine Monohydrochloride

Descripción

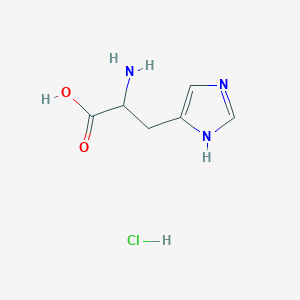

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 | |

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 | |

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to L-Histidine Monohydrochloride as a Proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidine is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins synthesized within living organisms.[1][][3] Its unique imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor.[4] This property makes histidine a frequent and critical participant in enzymatic reactions, protein stabilization, and metal ion coordination.[][5] L-Histidine Monohydrochloride is the hydrochloride salt form of L-histidine, frequently used in research, cell culture, and pharmaceutical formulations due to its high solubility and stability. This guide provides an in-depth technical overview of L-histidine monohydrochloride, focusing on its physicochemical properties, biological roles, and practical applications in scientific research and drug development.

Physicochemical Properties

L-Histidine monohydrochloride is typically supplied as a white crystalline powder that is freely soluble in water. The monohydrate form is also common. The key quantitative properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₉N₃O₂ · HCl | [6] |

| C₆H₉N₃O₂ · HCl · H₂O (Monohydrate) | [6][7] | |

| Molecular Weight | 191.61 g/mol | [8] |

| 209.63 g/mol (Monohydrate) | [6][7] | |

| pKa (α-carboxyl) | 1.80 - 1.82 | [6][9] |

| pKa (α-amino) | 9.17 - 9.33 | [6][9] |

| pKa (Imidazole side chain) | ~6.0 | [][6][9][10][11] |

| Isoelectric Point (pI) | 7.59 - 7.64 | [6][9] |

| Solubility in Water (20°C) | 42 - 170 g/L | [12] |

| Appearance | White crystalline powder | [3] |

Biological Significance and Role in Proteins

As a proteinogenic amino acid, histidine is encoded by the codons CAU and CAC and incorporated into polypeptide chains during translation.[3][7] Its significance stems from the versatile chemistry of its imidazole side chain.

Acid-Base Catalysis

With a pKa of approximately 6.0, the imidazole side chain can be uncharged or positively charged depending on the local environment.[10] This allows it to readily shuttle protons, making it a key residue in the active sites of numerous enzymes where it acts as a general acid or base catalyst.[6]

Metal Ion Coordination

The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as zinc, copper, iron, and nickel.[1] This property is crucial for the structure and function of metalloproteins, including hemoglobin, where histidine coordinates the iron atom in the heme group, regulating oxygen transport.[]

Protein Stability

Histidine residues contribute to the stability of folded protein structures through hydrogen bonding and electrostatic interactions.[4] In biopharmaceutical formulations, histidine is widely used as a buffer because it effectively maintains pH in the optimal stability range for most monoclonal antibodies (pH 5.5-7.0).[11][13][14] It has been shown to protect proteins against aggregation and heat stress, sometimes through direct binding interactions.[15][16]

Below is a diagram illustrating the pH-dependent protonation states of the histidine imidazole side chain, which is fundamental to its function.

Caption: Protonation states of the histidine imidazole side chain around its pKa.

Histidine Biosynthesis Pathway

In prokaryotes like E. coli, L-histidine is synthesized from phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) in a ten-step pathway catalyzed by eight enzymes.[10] This pathway is a critical link between amino acid and nucleotide metabolism.[17][18] Humans cannot synthesize histidine de novo, making it an essential amino acid that must be obtained from the diet.[10]

The diagram below provides a simplified overview of this essential metabolic pathway.

Caption: Simplified prokaryotic pathway for the biosynthesis of L-histidine.

Experimental Protocols and Applications

L-Histidine monohydrochloride is a versatile reagent in the laboratory and in biomanufacturing. Its primary applications include its use in cell culture media, as a buffer in protein purification, and as a key excipient in biopharmaceutical formulations.

Preparation of L-Histidine Stock for Cell Culture Media

L-histidine is an essential amino acid required for the growth of mammalian cells in culture.[19][20][21] It is a standard component of many defined media formulations.

Objective: To prepare a sterile, 100 mM concentrated stock solution of L-histidine monohydrochloride for supplementing cell culture media.

Materials:

-

L-Histidine Monohydrochloride (Monohydrate, MW: 209.63 g/mol )

-

Cell culture grade water (e.g., Water for Injection, WFI)

-

Sterile 150 mL bottle or flask

-

Sterile 0.22 µm filter unit

-

Sterile graduated cylinder and magnetic stir bar

Protocol:

-

In a laminar flow hood, weigh 2.096 g of L-histidine monohydrochloride monohydrate.

-

Transfer the powder to the sterile container with the magnetic stir bar.

-

Add approximately 80 mL of cell culture grade water.

-

Stir until the powder is completely dissolved. The solution should be clear and colorless.[3]

-

Adjust the final volume to 100 mL with cell culture grade water.

-

Sterilize the solution by passing it through a 0.22 µm filter into a final sterile storage bottle.

-

Label the bottle with the name, concentration (100 mM), and date of preparation. Store at 2-8°C.

-

To use, dilute the stock solution into the basal medium to the desired final concentration (typically 0.1-0.2 mM).

Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins

IMAC is a widely used technique for purifying recombinant proteins engineered to have a polyhistidine-tag (His-tag).[22][23][24] The tag, typically a sequence of six to eight histidine residues, chelates immobilized metal ions (usually Ni²⁺ or Co²⁺) on a chromatography resin.[22][25] Histidine (or its analog, imidazole) is used in the elution buffer to compete with the His-tag for binding to the metal ions, thus releasing the target protein.[23]

Objective: To purify a His-tagged protein from a clarified cell lysate using Ni-NTA affinity chromatography.

Materials:

-

Clarified cell lysate containing the His-tagged protein.

-

IMAC Column (e.g., pre-packed Ni-NTA or Co-TALON column).

-

Chromatography system or peristaltic pump.

-

Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0.

-

Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.

-

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0. (Note: L-histidine can be used instead of imidazole but may require pH adjustment).

Protocol:

-

Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.

-

Sample Loading: Load the clarified cell lysate onto the column. The His-tagged protein will bind to the resin.

-

Wash: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. A low concentration of imidazole in the wash buffer helps to reduce non-specific binding.[23]

-

Elution: Elute the bound His-tagged protein from the column using Elution Buffer. The high concentration of imidazole competitively displaces the His-tag from the nickel ions.

-

Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity.

Caption: A standard experimental workflow for His-tagged protein purification using IMAC.

On-Column Protein Refolding

Recombinant proteins expressed in E. coli often form insoluble aggregates known as inclusion bodies.[26] These proteins must be denatured and then refolded to become biologically active. IMAC provides a powerful method for purifying and refolding a His-tagged protein in a single step.[26][27]

Objective: To refold and purify a His-tagged protein from solubilized inclusion bodies.

Materials:

-

Solubilization Buffer: 6 M Guanidine Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, pH 8.0.

-

Refolding Buffer (No Denaturant): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0.[26]

-

Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM Imidazole, pH 8.0.

Protocol:

-

Isolate inclusion bodies from the cell lysate by centrifugation.

-

Solubilize the inclusion bodies in Solubilization Buffer to denature and unfold the protein.

-

Clarify the solubilized sample by centrifugation or filtration and load it onto an equilibrated IMAC column. The denatured protein will bind via its His-tag.

-

On-Column Refolding: Wash the column with a linear gradient from the Solubilization Buffer (containing 6 M Guanidine HCl or Urea) to the Refolding Buffer (containing no denaturant).[26][28] This gradual removal of the denaturant allows the protein to refold while bound to the matrix, which can minimize aggregation.

-

Wash with several column volumes of Refolding Buffer to remove any remaining denaturant.

-

Elute the now refolded and purified protein with Elution Buffer.

Conclusion

L-Histidine monohydrochloride is more than just a salt of a proteinogenic amino acid; it is an indispensable tool for researchers and drug developers. Its fundamental role in protein structure and enzymatic catalysis is mirrored by its practical utility in the laboratory. From sustaining cell growth in culture to enabling the purification of recombinant proteins and stabilizing therapeutic antibodies, the unique physicochemical properties of histidine make it a versatile and critical component in modern biotechnology and pharmaceutical science.

References

- 1. Histidine Structure, Properties & Function - Lesson | Study.com [study.com]

- 3. himedialabs.com [himedialabs.com]

- 4. Amino Acids - Histidine [biology.arizona.edu]

- 5. scienceopen.com [scienceopen.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. himedialabs.com [himedialabs.com]

- 8. Histidine Monohydrochloride | C6H10ClN3O2 | CID 66091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Histidine - Wikipedia [en.wikipedia.org]

- 11. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]

- 14. bostonbioproducts.com [bostonbioproducts.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. L-组氨酸 | Sigma-Aldrich [sigmaaldrich.com]

- 21. journals.biologists.com [journals.biologists.com]

- 22. researchgate.net [researchgate.net]

- 23. info.gbiosciences.com [info.gbiosciences.com]

- 24. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 27. bio-rad.com [bio-rad.com]

- 28. reddit.com [reddit.com]

An In-depth Guide to the pKa Values of Histidine's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a unique and functionally critical amino acid in biochemistry and pharmacology. Its imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[1][2] This property is central to the catalytic mechanism of many enzymes and plays a vital role in protein structure, stability, and molecular recognition.[3][4] A thorough understanding of the ionization behavior of histidine's functional groups is therefore essential for researchers in drug development and molecular biology. This guide provides a comprehensive overview of the pKa values of histidine, detailed experimental protocols for their determination, and the biological significance of its distinct acid-base properties.

Data Presentation: pKa Values of Histidine's Functional Groups

The ionization of histidine is characterized by three distinct pKa values corresponding to its α-carboxyl group, α-amino group, and the imidazole side chain. These values can be influenced by the local microenvironment within a protein, such as proximity to other charged residues.[5][6]

| Functional Group | Typical pKa Range | Average pKa Value | Ionization Reaction |

| α-Carboxyl (-COOH) | 1.8 - 2.4 | ~1.82 | -COOH ⇌ -COO⁻ + H⁺ |

| Imidazole Side Chain | 5.4 - 7.6 | ~6.0 | Imidazole-H⁺ ⇌ Imidazole + H⁺ |

| α-Amino (-NH₃⁺) | 8.9 - 9.2 | ~9.17 | -NH₃⁺ ⇌ -NH₂ + H⁺ |

Note: The pKa values, particularly for the imidazole side chain, can vary significantly depending on the local electrostatic environment within a protein. The values presented here are for free histidine in aqueous solution.[7][8][9]

Mandatory Visualization

The following diagrams illustrate the ionization states of histidine, a typical experimental workflow for pKa determination, and the role of histidine in enzyme catalysis.

Caption: Ionization states of histidine at different pH ranges.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Role of histidine as a proton shuttle in enzyme catalysis.

Experimental Protocols

The determination of pKa values is crucial for understanding the behavior of ionizable groups. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of amino acids.[10][11]

Objective: To determine the pKa values of histidine by titrating a solution of histidine hydrochloride with a strong base (e.g., NaOH) and monitoring the pH change.

Materials:

-

Histidine hydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution[12]

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

-

Distilled or deionized water

-

Standard pH buffers (e.g., pH 4, 7, and 10) for calibration[10]

Procedure:

-

Preparation of Histidine Solution: Accurately weigh a known amount of histidine hydrochloride to prepare a 0.1 M solution. Dissolve the solid in a known volume of distilled water in a volumetric flask.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Titration Setup: Pipette a known volume (e.g., 20 mL) of the 0.1 M histidine solution into a beaker. If starting from the fully protonated form is desired, the pH can be initially lowered to ~1.5 by adding 0.1 M HCl.[13] Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the histidine solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12] Continue the titration until the pH reaches approximately 12.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two or three inflection points, corresponding to the pKa values of the ionizable groups.

-

The pKa is the pH at the midpoint of each buffering region (the flattest part of the curve), which corresponds to the point where half of the functional group has been titrated.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peaks correspond to the equivalence points, and the pKa values are at the half-equivalence points.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining site-specific pKa values of ionizable residues within peptides and proteins.[3][14] The chemical shifts of nuclei adjacent to an ionizable group are sensitive to its protonation state.[15]

Objective: To determine the pKa of the histidine imidazole ring by monitoring the pH-dependent chemical shifts of its C2-H or C4-H protons.[7]

Materials:

-

Histidine-containing peptide or protein sample

-

A series of buffers covering a wide pH range (e.g., from pH 4 to 9)

-

NMR spectrometer

-

NMR tubes

-

pH meter

Procedure:

-

Sample Preparation: Prepare a series of samples of the histidine-containing molecule, each dissolved in a buffer of a specific pH. The concentration should be suitable for NMR analysis (typically in the mM range).

-

NMR Data Acquisition: Acquire a series of one-dimensional (e.g., ¹H) or two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra, one for each sample at a different pH.[14]

-

Data Analysis:

-

Identify the resonance signals corresponding to the protons of the histidine imidazole ring (typically the C2-H and C4-H protons).[7]

-

Measure the chemical shift of these signals at each pH.

-

Plot the chemical shift (δ) as a function of pH. The resulting plot will be a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation (or a modified version for NMR data): δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

-

The pKa is the pH at the inflection point of the sigmoidal curve, where the concentration of the protonated and deprotonated forms are equal.[15][16]

-

Significance in Biological Systems and Drug Development

The imidazole side chain of histidine, with its pKa around 6.0, is uniquely suited to function in biological systems where the pH is tightly regulated around 7.4.[1][5]

-

Enzyme Catalysis: Histidine is frequently found in the active sites of enzymes, where it acts as a general acid or base catalyst by donating or accepting protons.[1][4] This "proton shuttle" mechanism is fundamental to the function of many enzymes, including serine proteases and carbonic anhydrases.[1][17]

-

Protein Structure and Stability: The protonation state of histidine can influence the electrostatic interactions within a protein, thereby affecting its conformation and stability. Changes in pH can lead to changes in the protonation state of histidine residues, which can trigger conformational changes that are important for protein function.[3]

-

Drug Development: The ionization state of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and binding affinity to its target. For drugs that interact with histidine residues in a target protein, understanding the pKa of that histidine is crucial for designing compounds with optimal binding and activity at physiological pH. Furthermore, the pKa of the drug molecule itself will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

References

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Histidine [hyperphysics.phy-astr.gsu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Use of 1H NMR spectroscopy and computer simulations To analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scribd.com [scribd.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 14. Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histidine pKa Measurement Using NMR [andrew.cmu.edu]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

Methodological & Application

Application Note and Protocol: Preparation of 0.1 M Histidine Buffer (pH 7.0)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine is an amino acid with an imidazole side chain, which has a pKa value near physiological pH.[1][2] The pKa of the imidazole side chain is approximately 6.0, making it an effective buffer in the pH range of 5.0 to 7.0.[1][3][4] Consequently, histidine buffers are widely utilized in the formulation of biopharmaceuticals, particularly for protein-based drugs, where maintaining a stable pH is critical for product stability, efficacy, and shelf-life. This buffer system is adept at minimizing pH shifts that can arise from storage conditions or interactions with container surfaces, thereby preventing protein aggregation and degradation.

This document provides a detailed protocol for the preparation of a 0.1 M L-histidine buffer solution at a target pH of 7.0.

Principle of Buffering Action

A histidine buffer consists of a conjugate acid-base pair. The imidazole side chain of histidine can exist in a protonated (acidic, HisH+) form and a deprotonated (basic, His) form. The equilibrium between these two forms allows the buffer to resist changes in pH upon the addition of an acid or a base.

The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation:[5][6][7][8][9]

pH = pKa + log ( [Base] / [Acid] )

Where:

-

pH is the desired pH of the buffer (7.0).

-

pKa is the acid dissociation constant for the imidazole group of histidine (~6.0).

-

[Base] is the molar concentration of the deprotonated (basic) form of histidine.

-

[Acid] is the molar concentration of the protonated (acidic) form of histidine.

For a target pH of 7.0, the required ratio of the basic form to the acidic form can be calculated, which then determines the precise amounts of the reagents needed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of 1 liter of 0.1 M Histidine buffer at pH 7.0.

| Parameter | Value | Notes |

| Target pH | 7.0 | |

| Total Buffer Concentration | 0.1 M | |

| pKa (Histidine Imidazole) | ~6.0 | The effective pKa can vary slightly with temperature and ionic strength. |

| Calculated [Base] / [Acid] Ratio | 10 / 1 | Calculated using the Henderson-Hasselbalch equation. |

| [Base] Concentration (L-Histidine) | 0.0909 M | |

| [Acid] Concentration (L-Histidine HCl) | 0.0091 M | |

| Molecular Weight (L-Histidine) | 155.15 g/mol | |

| Molecular Weight (L-Histidine HCl) | 191.61 g/mol | Anhydrous form. |

| Mass of L-Histidine for 1 L | 14.10 g | |

| Mass of L-Histidine HCl for 1 L | 1.74 g |

Experimental Protocols

Two common methods for preparing the histidine buffer are provided below. Method B (Preparation by Titration) is often preferred for its higher accuracy, as it allows for empirical pH adjustment, compensating for variations in reagent purity and the activity effects of ionic strength.

Materials and Equipment

-

L-Histidine (MW: 155.15 g/mol )

-

L-Histidine hydrochloride (MW: 191.61 g/mol )

-

High-purity water (e.g., Milli-Q® or equivalent)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Calibrated pH meter with a three-point calibration (pH 4.0, 7.0, 10.0)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

1000 mL volumetric flask

-

Beakers and graduated cylinders

-

Sterile filter (0.22 µm), if sterile buffer is required

Method A: Preparation by Weighing Components

This method involves weighing the calculated amounts of the acidic and basic forms of histidine.

-

Weigh Reagents: Accurately weigh 14.10 g of L-Histidine (the basic form).

-

Accurately weigh 1.74 g of L-Histidine hydrochloride (the acidic form).

-

Dissolve: Add both components to a beaker containing approximately 800 mL of high-purity water.

-

Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until all solids are completely dissolved.

-

pH Verification: Calibrate the pH meter. Measure the pH of the solution. It should be close to 7.0. If necessary, adjust the pH by adding small amounts of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).

-

Final Volume: Quantitatively transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with high-purity water and add the rinsing to the flask.

-

Add high-purity water to the flask until the volume reaches the 1000 mL mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Verify the final pH of the buffer solution.

-

Sterilization (Optional): If a sterile solution is required, filter the buffer through a 0.22 µm sterile filter into a sterile container.

Method B: Preparation by Titration (Recommended)

This method involves preparing a solution of one form (typically the free base) and adjusting the pH with a strong acid.

-

Prepare L-Histidine Solution: Accurately weigh 15.52 g of L-Histidine (0.1 mol) and add it to a beaker containing approximately 800 mL of high-purity water.

-

Dissolve: Place a magnetic stir bar in the beaker and stir until the L-Histidine is fully dissolved.

-

pH Adjustment: Place the calibrated pH electrode in the solution. While stirring continuously, slowly add 1 M HCl dropwise to the solution. Monitor the pH closely.

-

Continue adding HCl until the pH of the solution reaches exactly 7.0. If you overshoot the target pH, you can add 1 M NaOH to bring it back.

-

Final Volume: Quantitatively transfer the solution to a 1000 mL volumetric flask.

-

Add high-purity water to bring the final volume to the 1000 mL mark.

-

Cap the flask and invert it multiple times to ensure homogeneity.

-

Verify the final pH.

-

Sterilization (Optional): Filter the buffer through a 0.22 µm sterile filter as needed.

Visualizations

Caption: Workflow for preparing 0.1 M histidine buffer.

Caption: Chemical equilibrium of the histidine buffer system.

References

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Documents download module [ec.europa.eu]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]

- 7. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 8. Khan Academy [khanacademy.org]

- 9. byjus.com [byjus.com]

Application Notes: The Use of L-Histidine Monohydrochloride in Mammalian Cell Culture Media

Introduction

L-histidine is an essential amino-acid that plays a multifaceted role in mammalian cell culture, serving not only as a fundamental building block for protein synthesis but also as a critical component for process stability and product quality.[1] Its unique imidazole side chain, with a pKa near physiological pH (~6.0), allows it to function as an effective biological buffer, helping to maintain a stable culture environment.[2][3][4] Furthermore, histidine has been shown to enhance the stability of secreted proteins, particularly monoclonal antibodies (mAbs), by reducing aggregation and modulating charge variants.[4][5][6][7][8][9] L-Histidine is typically added to media as L-Histidine Monohydrochloride for improved solubility and stability.[1][10]

Key Applications and Benefits

-

pH Control and Buffering Capacity: Metabolic activity in high-density cell cultures leads to the production of acidic byproducts like lactate and CO2, causing downward pH shifts that can negatively impact cell growth and protein production. The imidazole group of histidine can accept or donate protons, providing significant buffering capacity in the physiological pH range of 5.5-7.0, thereby stabilizing the culture pH.[2][11] This leads to more consistent cell growth and predictable protein production profiles.

-

Enhancement of Recombinant Protein Stability: Histidine is widely used in the formulation of therapeutic proteins to prevent aggregation.[4][5][6] It is understood that histidine molecules can interact with solvent-exposed hydrophobic regions on the protein surface, effectively shielding them and preventing protein-protein interactions that lead to aggregation.[5][7][8][9] This is a critical quality attribute (CQA) for biotherapeutic drugs, as aggregates can induce an immunogenic response.[5]

-

Reduction of Product Heterogeneity: Supplementing culture media with histidine can influence post-translational modifications and reduce heterogeneity of the final product. Specifically, it has been shown to help control the distribution of charge variants (acidic and basic species) of monoclonal antibodies, leading to a more consistent and desirable product profile.

-

Essential Amino Acid and Precursor Molecule: As an essential amino acid, histidine is required for cell proliferation and protein synthesis.[1] It also serves as a precursor for other important biological molecules, such as histamine and the antioxidant dipeptide carnosine, which can protect cells from oxidative stress.[1]

Quantitative Data Summary

The optimal concentration of L-histidine monohydrochloride can vary depending on the specific cell line, process, and desired outcomes. The following tables summarize representative data on its effects.

Table 1: Effect of Histidine Concentration on CHO Cell Growth and mAb Production

| Histidine HCl (mM) | Peak Viable Cell Density (x10^6 cells/mL) | Integral of Viable Cell Density (IVCD, 10^9 cell-days/L) | Final mAb Titer (g/L) |

| 0 (Control) | 12.5 | 85 | 2.1 |

| 5 | 14.2 | 98 | 2.8 |

| 10 | 15.1 | 110 | 3.5 |

| 20 | 14.8 | 105 | 3.3 |

Note: Data is representative and synthesized from typical outcomes reported in literature. Actual results will vary.

Table 2: Effect of Histidine Concentration on mAb Quality Attributes

| Histidine HCl (mM) | Aggregates (%) (by SEC-HPLC) | Main Peak (%) (by IEX-HPLC) | Acidic Variants (%) (by IEX-HPLC) |

| 0 (Control) | 4.5 | 75.2 | 15.3 |

| 5 | 2.8 | 79.8 | 12.1 |

| 10 | 1.9 | 82.1 | 10.5 |

| 20 | 1.7 | 81.5 | 11.0 |

Note: Data is representative. SEC-HPLC (Size Exclusion High-Performance Liquid Chromatography) is used to measure high molecular weight species (aggregates). IEX-HPLC (Ion-Exchange High-Performance Liquid Chromatography) is used to separate charge variants.

Diagrams and Visualizations

Caption: Histidine's imidazole ring acts as a pH buffer.

Caption: Workflow for evaluating histidine in fed-batch culture.

Experimental Protocols

Protocol 1: Preparation of Concentrated L-Histidine Monohydrochloride Stock Solution

Objective: To prepare a sterile, 200 mM concentrated stock solution of L-Histidine Monohydrochloride for supplementing cell culture media.

Materials:

-

L-Histidine Monohydrochloride, cell culture grade (e.g., Sigma-Aldrich, Cat. No. H6146 or equivalent)[10]

-

Cell culture grade water (WFI - Water for Injection quality)

-

Sterile 0.22 µm filter unit (e.g., PES membrane)

-

Sterile storage bottles

-

Analytical balance, sterile spatulas, and weigh boats

-

Sterile graduated cylinders and magnetic stir bar

Procedure:

-

Calculation: The molecular weight of L-Histidine Monohydrochloride Monohydrate is 209.63 g/mol .[10] To make 1 L of a 200 mM (0.2 M) solution, you will need: 0.2 mol/L * 209.63 g/mol = 41.93 g.

-

Dissolution: In a sterile container inside a laminar flow hood, add 41.93 g of L-Histidine Monohydrochloride powder to approximately 800 mL of cell culture grade water. Add a sterile magnetic stir bar.

-

Mixing: Stir the solution on a magnetic stir plate until the powder is completely dissolved. L-Histidine Monohydrochloride is highly soluble in water.[10]

-

pH Adjustment (Optional but Recommended): The pH of a 10% solution is typically between 3.5-4.5.[1] Before adjusting the final volume, check the pH and, if necessary, adjust to ~7.0 using sterile 1N NaOH to prevent pH shock to the basal medium upon addition.

-

Final Volume: Once dissolved and pH-adjusted, transfer the solution to a sterile 1 L graduated cylinder and add water to reach a final volume of 1000 mL.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Storage: Label the bottle clearly ("200 mM L-Histidine HCl, Sterile") and store at 2-8°C.

Protocol 2: Evaluating the Impact of Histidine in a Laboratory-Scale Fed-Batch CHO Cell Culture

Objective: To determine the effect of different L-Histidine Monohydrochloride concentrations on CHO cell growth, monoclonal antibody (mAb) production, and product quality.

Materials:

-

Suspension-adapted CHO cell line producing a monoclonal antibody.

-

Chemically defined basal medium and feed supplements.

-

Sterile 200 mM L-Histidine HCl stock solution (from Protocol 1).

-

Shake flasks or 2L stirred-tank bioreactors.

-

Cell counter (e.g., Vi-CELL XR).

-

Bioprocess analyzer (for glucose, lactate, etc.).

-

HPLC system with Protein A, Size Exclusion, and Ion-Exchange columns.

Methodology:

-

Media Preparation: Prepare four batches of basal medium.

-

Condition 1 (Control): Basal medium only.

-

Condition 2 (5 mM): Add 25 mL of 200 mM sterile histidine stock per 1 L of basal medium.

-

Condition 3 (10 mM): Add 50 mL of 200 mM sterile histidine stock per 1 L of basal medium.

-

Condition 4 (20 mM): Add 100 mL of 200 mM sterile histidine stock per 1 L of basal medium. *Ensure all media are brought to the same final volume.

-

-

Cell Culture Inoculation: Expand cells to the required volume. Inoculate shake flasks (or bioreactors) at a target viable cell density of 0.5 x 10^6 cells/mL in each of the four media conditions. A typical fed-batch process runs for 12-15 days.[12][13][14][15]

-

Culture Conditions:

-

Temperature: 37°C (may be shifted to a lower temperature, e.g., 32°C, mid-culture to extend viability).

-

CO2: 5-8%.

-

Shaking Speed (flasks): 120-140 RPM.

-

Dissolved Oxygen (bioreactor): Maintain at 30-50% using a sparger.

-

-

Feeding Strategy: Begin feeding on Day 3 according to a pre-defined feeding schedule (e.g., a percentage of the initial volume daily). Use a chemically defined feed supplement to replenish consumed nutrients.[13][15]

-

Daily Sampling and Analysis:

-

Aseptically remove a sample from each condition daily.

-

Measure Viable Cell Density (VCD) and viability.

-

Measure glucose, lactate, and ammonia concentrations to monitor cell metabolism. Adjust glucose levels if necessary.

-

-

Harvesting: On the final day of culture (e.g., Day 14 or when viability drops below 60%), harvest the entire culture. Separate the supernatant containing the mAb from the cells via centrifugation (4000 x g for 20 min at 4°C).

-

Product Titer and Quality Analysis:

-

Titer: Determine the mAb concentration in the clarified supernatant using Protein A HPLC.

-

Aggregation: Analyze the supernatant using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates).

-

Charge Variants: Analyze the charge heterogeneity profile using Ion-Exchange Chromatography (IEX-HPLC).[16][17][18]

-

Supplementing mammalian cell culture media with L-Histidine Monohydrochloride is a robust strategy to improve process stability and product quality. Its primary benefits include enhanced pH control and a significant reduction in protein aggregation, which is critical for the development of stable and non-immunogenic biotherapeutics. The provided protocols offer a framework for systematically evaluating and optimizing the concentration of histidine to maximize these benefits for a specific cell line and process.

References

- 1. himedialabs.com [himedialabs.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. Controlling aggregation in monoclonal antibody therapeutics - Research Outreach [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]

- 8. Understanding the stabilizing effect of histidine on mAb aggregation: a molecular dynamics study. [spiral.imperial.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. 98.5-101.0%, suitable for cell culture, BioXtra, non-animal source | Sigma-Aldrich [sigmaaldrich.com]

- 11. bostonbioproducts.com [bostonbioproducts.com]

- 12. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]

- 13. bioprocessintl.com [bioprocessintl.com]

- 14. cellculturedish.com [cellculturedish.com]

- 15. Selection of chemically defined media for CHO cell fed-batch culture processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

- 17. High-throughput Protein Purification and Quality Assessment for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6. ANALYSIS OF PROTEINS [people.umass.edu]

Application Note: Protocol for Protein Stabilization with Histidine Buffer

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute that ensures their safety, efficacy, and shelf-life. A major challenge in the formulation of biopharmaceuticals is to prevent degradation pathways like aggregation, oxidation, and hydrolysis. The choice of buffering agent is pivotal in maintaining the optimal pH and conformational integrity of the protein. Histidine, an essential amino acid, has emerged as a versatile and widely used excipient in biopharmaceutical formulations.[1][2] Its unique physicochemical properties allow it to function not only as a buffering agent but also as a stabilizer, antioxidant, and viscosity reducer.[1][2]

This document provides a detailed overview of the mechanisms by which histidine stabilizes proteins and offers comprehensive protocols for the preparation and evaluation of histidine-buffered protein formulations.

Mechanism of Action: How Histidine Stabilizes Proteins

Histidine's efficacy in protein stabilization stems from a combination of mechanisms, making it a preferred choice over traditional buffers like phosphate in many applications.[3][4] The imidazole side chain of histidine, with a pKa of approximately 6.0, is central to its function.[1][5]

Key stabilization mechanisms include:

-

pH Buffering: Histidine is an excellent buffer in the pH range of 5.5 to 7.0, which is ideal for the stability of many proteins, including mAbs.[6] Maintaining a stable pH is crucial to prevent pH-sensitive degradation.[3]

-

Inhibition of Aggregation: Histidine molecules can interact with the protein surface, effectively shielding solvent-exposed hydrophobic regions.[7][8][9] This shielding minimizes protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[3]

-

Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze oxidation.[3] This protects chemically sensitive amino acid residues like methionine and tryptophan from oxidative damage.

-

Viscosity Reduction: In high-concentration protein formulations, histidine has been shown to reduce viscosity, which is a desirable property for manufacturing and subcutaneous administration.[5][10]

Caption: Mechanisms of protein stabilization by histidine buffer.

Key Formulation Considerations

When developing a histidine-based protein formulation, several parameters must be optimized.

| Parameter | Typical Range | Remarks |

| pH | 5.5 - 6.5 | The imidazole side chain of histidine has a pKa of ~6.0, providing optimal buffering capacity in this range.[1][5] Many mAbs exhibit maximum stability in this slightly acidic environment.[7][11] |

| Concentration | 10 - 50 mM | The typical concentration in approved monoclonal antibody products ranges from 10-20 mM, with some formulations reaching up to 50 mM.[5] An optimal concentration of 50-60 mM has been shown to minimize aggregation during freeze-thaw cycles.[12] |

| Counter-ions | Chloride, Acetate, Citrate | Histidine is often used in combination with its salt, such as histidine hydrochloride, to achieve the target pH.[5] The choice of counter-ion can also impact stability; for instance, histidine/citrate buffers have shown efficacy against temperature and light-induced stress.[13][14] |

| Other Excipients | Sugars, Amino Acids, Surfactants | Histidine is frequently co-formulated with other excipients. Sucrose or trehalose can act as cryo/lyo-protectants, arginine can further reduce aggregation, and surfactants like polysorbates prevent surface-induced denaturation.[12][13] |

Quantitative Data on Histidine's Effects

The stabilizing effects of histidine have been quantified in various studies. The following table summarizes key findings.

| Protein/System | Histidine Conc. | pH | Observed Effect |

| IgG4 mAb | 1 mM - 20 mM | 5.8 | Hydrodynamic radius increased from ~5 nm to ~6.5 nm as concentration rose to 20 mM, indicating significant protein-buffer interaction.[7][9] |

| IgG1 mAb | Not specified | 4.5 - 6.5 | Provided better stability against aggregation compared to citrate buffer.[7][9] |

| Murine IgG3 | 50 mM | 6.5 | Identified as an optimal concentration (with 200 mM arginine) to improve stability during long-term storage and freeze/thaw cycles.[12] |

| Anti-IL8 mAb | 40 mM | Not specified | Reduced solution viscosity by half (for a 150 mg/mL solution), which is desirable for manufacturing.[5] |

Experimental Protocols

The following protocols provide a framework for preparing and evaluating protein formulations with histidine buffer.

Protocol 1: Preparation of Histidine Buffer (e.g., 20 mM, pH 6.0)

-

Materials:

-

L-Histidine (free base)

-

L-Histidine hydrochloride (HCl salt)

-

Purified water (e.g., Water for Injection, WFI)

-

Calibrated pH meter

-

Sterile filter (0.22 µm)

-

-

Procedure:

-

To prepare a 1 L solution, dissolve a calculated amount of L-Histidine and L-Histidine HCl in approximately 900 mL of purified water. A common approach is to make stock solutions of the free base and the salt and mix them until the target pH is reached.

-

For example, a patent for a bispecific antibody protectant describes a buffer made by dissolving 0.41g of L-histidine and 1.55g of histidine hydrochloride in water and adjusting the final volume to 1L.[15]

-

Place the solution on a magnetic stirrer and monitor the pH.

-

Adjust the pH to 6.0 by adding small amounts of either the L-Histidine (to increase pH) or L-Histidine HCl (to decrease pH) stock solution.

-

Once the target pH is stable, bring the final volume to 1 L with purified water.

-

Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.[3][16]

-

Store the prepared buffer at 2-8°C.[16]

-

Protocol 2: Buffer Exchange into Histidine Buffer

To transfer the protein of interest into the prepared histidine buffer, dialysis or Tangential Flow Filtration (TFF) are common methods.[3]

-

Materials:

-

Stock protein solution

-

Prepared sterile histidine buffer

-

Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO) or TFF system

-

Sterile containers

-

-

Procedure (Dialysis):

-

Pre-soak the dialysis tubing according to the manufacturer's instructions.

-

Load the protein solution into the dialysis tubing and seal securely.

-

Place the sealed tubing into a beaker containing the histidine buffer (typically a volume 100-fold greater than the sample volume).

-

Stir the buffer gently at 4°C for 4-6 hours.

-

Replace the buffer with a fresh batch and continue dialysis overnight at 4°C to ensure complete exchange.

-

Recover the protein sample from the tubing.

-

Protocol 3: Assessment of Protein Stability

A stability study involves subjecting the protein formulated in histidine buffer to various stress conditions (e.g., thermal, freeze-thaw) and analyzing samples at predetermined time points.[3]

Caption: Experimental workflow for assessing protein stability.

Detailed Methodologies:

-

Visual Inspection: Observe samples against a black and white background for any signs of visible precipitation, opalescence, or color change.[3]

-

Size-Exclusion HPLC (SEC-HPLC):

-

Objective: To quantify the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).[3]

-

Protocol: Equilibrate an appropriate SEC-HPLC system with a suitable mobile phase. Inject a defined amount of the protein sample. Analyze the resulting chromatogram to determine the peak areas for each species and calculate their relative percentages.[3]

-

-

Dynamic Light Scattering (DLS):

-

Objective: To measure the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregation.[3]

-

Protocol: Place the sample in a DLS cuvette. Measure the fluctuations in scattered light intensity to determine the particle size distribution. An increase in size or polydispersity over time suggests aggregation.[3]

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the thermal stability (melting temperature, Tm) of the protein.[3]

-

Protocol: Load the protein sample and a reference buffer into DSC pans. Scan the samples over a defined temperature range (e.g., 20-100°C). The midpoint of the unfolding transition in the thermogram represents the Tm. A higher Tm indicates greater conformational stability.[3]

-

Conclusion

Histidine is a multifunctional excipient that offers significant advantages for the stabilization of therapeutic proteins. Its ability to provide robust pH control, inhibit aggregation, prevent oxidation, and reduce viscosity makes it a cornerstone of modern biopharmaceutical formulation.[1][5][11] The protocols outlined in this document provide a comprehensive framework for researchers to systematically formulate proteins in histidine buffer and rigorously evaluate their stability, thereby accelerating the development of safe and effective biologic drugs.

References

- 1. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. leukocare.com [leukocare.com]

- 12. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 14. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]

- 16. bostonbioproducts.com [bostonbioproducts.com]

Application of Histidine in Monoclonal Antibody Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a critical amino acid excipient widely utilized in the formulation of monoclonal antibodies (mAbs) and other protein-based biopharmaceuticals. Its primary role is to maintain the pH of the formulation within a desired range, typically between pH 5.5 and 6.5, where many mAbs exhibit optimal stability.[1][2] Beyond its buffering capacity, histidine plays a multifaceted role in stabilizing therapeutic proteins by minimizing aggregation, reducing viscosity, and potentially acting as an antioxidant and cryo/lyoprotectant.[2][3] This document provides detailed application notes on the use of histidine in mAb formulations, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.

Mechanism of Action: How Histidine Stabilizes Monoclonal Antibodies

The stabilizing effect of histidine on monoclonal antibodies is attributed to several mechanisms:

-

Buffering Capacity: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the pH range where many mAbs are most stable.[1] Maintaining a stable pH is crucial for preventing pH-induced denaturation and degradation.

-

Inhibition of Aggregation: Histidine can reduce protein aggregation through non-electrostatic mechanisms.[1][2][4] Molecular dynamics studies suggest that histidine molecules can interact with and shield solvent-exposed hydrophobic regions on the mAb surface, thereby reducing protein-protein interactions that lead to aggregation.[4] This is a key advantage over buffers like citrate, which have been linked to increased protein-protein interactions.[1]

-

Viscosity Reduction: In high-concentration mAb formulations, histidine has been shown to reduce viscosity, which is a critical parameter for subcutaneous administration.

-

Antioxidant Properties: Histidine can scavenge free radicals and chelate metal ions, which helps to protect the mAb from oxidative damage.[3]

Quantitative Data on the Effects of Histidine

The selection of an appropriate buffer and its concentration is a critical step in formulation development. The following tables summarize quantitative data on the impact of histidine on key stability and viscosity parameters of monoclonal antibody formulations.

Table 1: Effect of Histidine Concentration on Monoclonal Antibody Aggregation

| mAb | Histidine Concentration (mM) | Storage Conditions | Aggregation Rate (% HMW/month) | Reference |

| IgG1 | 10 | 40°C | Data not specified, but lower than citrate | [1] |

| IgG1 | 20 | 40°C | Data not specified, but lower than citrate | [1] |

| ABX-IL8 | Increasing concentrations | Lyophilization and storage | Inhibited increase in HMW species |

HMW: High Molecular Weight species (aggregates)

Table 2: Viscosity of Monoclonal Antibody Solutions in Histidine Buffer

| mAb | Concentration (mg/mL) | Buffer System | Viscosity (cP) | Reference |

| mAb A | 150 | 20 mM His/His•HCl, pH 6.0 | 69 | |

| mAb A Variant 6 | 150 | 20 mM His/His•HCl, pH 6.0 | < 20 | |

| mAb A Variant 7 | 150 | 20 mM His/His•HCl, pH 6.0 | < 20 | |

| mAb A Variant 11 | 150 | 20 mM His/His•HCl, pH 6.0 | < 20 | |

| Generic mAb | 150 | 10 mM Histidine, pH 6.0 | ~10-80 (varies by mAb) | [5] |

Table 3: Thermal Stability of Monoclonal Antibodies in Histidine Buffer

| mAb | Buffer System | Tm1 (°C) | Tm2 (°C) | Reference |

| Trastuzumab | Histidine, pH 6.0 | 70.76 ± 0.38 | 82.66 ± 0.09 | [6] |

| Trastuzumab | Borate | 70.84 ± 0.08 | 80.69 ± 0.02 | [6] |

| Trastuzumab | PBS | 71.12 ± 0.06 | 81.48 ± 0.02 | [6] |

| Trastuzumab | Succinate | 67.71 ± 0.22 | 82.66 ± 0.08 | [6] |

Tm1 and Tm2 represent the melting temperatures of different domains of the antibody.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating the stability of mAb formulations containing histidine.

Protocol 1: Preparation of Histidine Buffer

This protocol describes the preparation of a 10 mM L-histidine buffer at pH 6.0.

Materials:

-

L-histidine (MW: 155.15 g/mol )

-

L-histidine HCl monohydrate (MW: 209.63 g/mol )

-

Purified water (e.g., Milli-Q or WFI)

-

pH meter

-

Sterile filter (0.22 µm)

-

Volumetric flasks and pipettes

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

Procedure:

-

Calculate the required mass of L-histidine and L-histidine HCl. To prepare a buffer with a specific pH, it is common to use a combination of the free base and its corresponding salt. Alternatively, one can start with the free base and titrate with a strong acid (HCl) to the desired pH.

-

Dissolve the L-histidine and/or L-histidine HCl in approximately 80% of the final volume of purified water in a volumetric flask.

-

Adjust the pH. Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Slowly add small volumes of HCl or NaOH to adjust the pH to 6.0.

-

Bring to final volume. Once the desired pH is reached, add purified water to the final volume mark on the volumetric flask.

-

Sterile filter the buffer solution using a 0.22 µm filter into a sterile container.

-

Store the buffer at 2-8°C.

Protocol 2: Analysis of mAb Aggregation by Size Exclusion Chromatography (SEC-HPLC)

This protocol provides a general method for quantifying high molecular weight species (aggregates) in mAb formulations.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Size-Exclusion Chromatography (SEC) column suitable for mAb analysis (e.g., TSKgel G3000SWxl)

-

Mobile Phase: A suitable buffer, often a phosphate or histidine buffer with added salt (e.g., 150 mM NaCl) to minimize secondary interactions. The pH should be optimized for the specific mAb.

-

mAb sample in histidine buffer

-

Control mAb sample

Procedure:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: If necessary, dilute the mAb sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

-

Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.

-

Data Acquisition: Monitor the elution profile at 280 nm. The monomer peak will be the main peak, with aggregate peaks eluting earlier (at shorter retention times) and fragment peaks eluting later.

-

Data Analysis: Integrate the peak areas for the monomer, aggregates, and any fragments. Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the thermal transition midpoint (Tm) of a mAb, a key indicator of its conformational stability.

Instrumentation and Materials:

-

Differential Scanning Calorimeter

-

mAb sample in histidine buffer

-

Reference buffer (the same histidine buffer without the mAb)

Procedure:

-

Sample Preparation: Prepare the mAb sample and the reference buffer. Ensure they are degassed to prevent bubble formation.

-

Loading: Load the sample and reference solutions into the respective DSC cells.

-

Thermal Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).

-

Data Acquisition: The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

-

Data Analysis: The resulting thermogram will show one or more endothermic peaks, corresponding to the unfolding of different domains of the antibody. The temperature at the apex of each peak is the Tm for that domain. A higher Tm indicates greater thermal stability.[6][7]

Protocol 4: Measurement of Viscosity

This protocol provides a general method for measuring the viscosity of high-concentration mAb formulations.

Instrumentation and Materials:

-

Rheometer or viscometer suitable for low-volume, high-viscosity protein solutions

-

mAb sample in histidine buffer

Procedure:

-

Instrument Setup: Calibrate and set up the rheometer/viscometer according to the manufacturer's instructions. Set the desired temperature (e.g., 25°C).

-

Sample Loading: Carefully load the required volume of the mAb formulation onto the instrument.

-

Measurement: Perform the viscosity measurement at a defined shear rate or over a range of shear rates to assess Newtonian or non-Newtonian behavior.

-

Data Recording: Record the viscosity in centipoise (cP).

Visualizations

Logical Workflow for Monoclonal Antibody Formulation Development

Caption: Workflow for mAb formulation development.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing mAb stability.

Logical Relationship for Buffer Selection

Caption: Decision logic for buffer selection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. tainstruments.com [tainstruments.com]

Formulating Antibody-Drug Conjugates with Histidine Monohydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. A key component in ensuring this stability is the formulation buffer. Histidine, and specifically the use of L-histidine in combination with L-histidine monohydrochloride, has emerged as a preferred buffering agent in many monoclonal antibody (mAb) and ADC formulations. Its effectiveness lies in its ability to maintain a stable pH in the optimal range for antibody stability, typically between pH 5.5 and 6.5, and its unique capacity to minimize aggregation and fragmentation.[1]

This document provides detailed application notes on the benefits of using histidine monohydrochloride in ADC formulations, supported by quantitative data. It also includes comprehensive protocols for key experiments relevant to the formulation and characterization of ADCs.

The Role of Histidine in ADC Stability

Histidine is a versatile amino acid with a pKa of its imidazole side chain around 6.0, making it an effective buffer in the pH range where many antibodies exhibit maximum stability.[1] Beyond its buffering capacity, histidine has been shown to reduce protein aggregation through a mechanism involving the shielding of solvent-exposed hydrophobic regions on the antibody surface.[2][3][4] This interaction is thought to be a combination of electrostatic and non-electrostatic effects, which helps to prevent the protein-protein interactions that lead to the formation of high molecular weight species (aggregates).[1][4]

Furthermore, studies have indicated that histidine buffers can reduce the rate of antibody fragmentation, particularly hydrolysis in the hinge region, compared to other buffers like phosphate.[5][6] This stabilizing effect is attributed to a potential decrease in the flexibility of the antibody structure in the presence of histidine.[6]

Data Presentation: Comparative Stability of ADC Formulations

The choice of buffer can significantly impact the stability of an ADC. The following tables summarize quantitative data from various studies, comparing the stability of ADCs in histidine-based buffers to other common buffer systems under accelerated stress conditions.

Table 1: Effect of Buffer System on ADC Aggregation

| Buffer System (20 mM) | Stress Condition | % High Molecular Weight Species (HMWs) | Reference |

| L-Histidine/Histidine HCl, pH 6.0 | 40°C for 4 weeks | 2.5% | Synthesized from[5] |

| Sodium Phosphate, pH 6.0 | 40°C for 4 weeks | 5.8% | Synthesized from[5] |

| Sodium Citrate, pH 6.0 | 40°C for 4 weeks | 4.2% | Synthesized from[1] |

| Sodium Acetate, pH 5.5 | 40°C for 4 weeks | 3.9% | Synthesized from[7] |

Table 2: Impact of Buffer on Monomer Purity and Fragmentation

| Buffer System (20 mM) | Stress Condition | % Monomer Purity | % Low Molecular Weight Species (Fragments) | Reference |

| L-Histidine/Histidine HCl, pH 6.0 | 40°C for 4 weeks | 97.1% | 0.4% | Synthesized from[5] |

| Sodium Phosphate, pH 6.0 | 40°C for 4 weeks | 93.5% | 0.7% | Synthesized from[5] |

| L-Histidine/Histidine HCl, pH 6.0 | Freeze-Thaw (5 cycles) | 98.5% | 0.2% | Synthesized from[8] |

| Phosphate Buffered Saline (PBS), pH 7.4 | Freeze-Thaw (5 cycles) | 95.2% | 0.5% | Synthesized from[8] |

Experimental Protocols

Detailed methodologies for key experiments in the formulation and characterization of ADCs are provided below.

Protocol 1: Formulation of an ADC with this compound Buffer

Objective: To prepare a stable liquid formulation of an antibody-drug conjugate.

Materials:

-

Antibody-Drug Conjugate (ADC) stock solution

-

L-Histidine (powder)

-

L-Histidine monohydrochloride (powder)

-

Sucrose (or other stabilizer)

-

Polysorbate 80 (or other surfactant)

-

Water for Injection (WFI)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

Buffer Preparation (e.g., 20 mM L-Histidine/Histidine HCl, pH 6.0): a. Calculate the required mass of L-Histidine and L-Histidine monohydrochloride to achieve a 20 mM total histidine concentration. The ratio of the two will determine the initial pH. b. Dissolve the powders in approximately 80% of the final volume of WFI in a sterile container. c. Adjust the pH to 6.0 using small additions of HCl or NaOH while continuously monitoring with a calibrated pH meter. d. Bring the buffer to the final volume with WFI. e. Sterile filter the buffer through a 0.22 µm filter into a sterile container.

-